molecular formula C5H5BO3S B1603277 (4-Formylthiophen-2-yl)boronic acid CAS No. 1186026-19-6

(4-Formylthiophen-2-yl)boronic acid

Cat. No. B1603277
M. Wt: 155.97 g/mol
InChI Key: QLNGETCGSFWOIY-UHFFFAOYSA-N
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Description

“(4-Formylthiophen-2-yl)boronic acid” is a boronic acid compound with the CAS Number: 1186026-19-6 . It has a molecular weight of 155.97 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(4-Formylthiophen-2-yl)boronic acid” is 1S/C5H5BO3S/c7-2-4-1-5 (6 (8)9)10-3-4/h1-3,8-9H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are often used in Suzuki–Miyaura coupling reactions , which are important for the synthesis of many inhibitors of serine proteases .


Physical And Chemical Properties Analysis

“(4-Formylthiophen-2-yl)boronic acid” is a solid compound with a molecular weight of 155.97 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Complex Compounds : (4-Formylthiophen-2-yl)boronic acid is a valuable building block in organic synthesis. For instance, it is used in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling reactions, which are important for synthesizing diverse structures (Hergert et al., 2018).

  • Creation of Pyrazolines and Thioesters : Research has demonstrated the formation of thioesters of thienylacrylic acid through condensation with acetylenic thioethers, where (4-Formylthiophen-2-yl)boronic acid plays a critical role. The resulting compounds show promise in various chemical applications (Deryagina et al., 1971).

  • Radioactive Isotope Labeling : The compound is utilized in creating boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which are significant in labeling biologically active compounds for radiotherapy (Francesconi & Treher, 1990).

  • Fluorescence Sensing Applications : (4-Formylthiophen-2-yl)boronic acid derivatives are used in the development of fluorescent probes for detecting ions like Fe3+ and F- in living cells. These probes are significant for biological and chemical sensing applications (Selvaraj et al., 2019).

  • Polymer Chemistry : It plays a role in the synthesis of main-chain organoborane polymeric Lewis acids. These polymers have applications in sensing Lewis basic substrates, demonstrating the versatility of (4-Formylthiophen-2-yl)boronic acid in advanced material science (Sundararaman et al., 2005).

  • Catalysis and Activation of Hydroxy Groups : Boronic acids, including (4-Formylthiophen-2-yl)boronic acid, are used as catalysts to activate hydroxy groups in various organic reactions. This catalysis method offers mild and selective conditions, thus enhancing atom-economy in chemical processes (Hall, 2019).

Safety And Hazards

“(4-Formylthiophen-2-yl)boronic acid” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various applications ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.

properties

IUPAC Name

(4-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNGETCGSFWOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614306
Record name (4-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formylthiophen-2-yl)boronic acid

CAS RN

1186026-19-6
Record name (4-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Elmorsy, R Su, AA Fadda, HA Etman, EH Tawfik… - Dyes and …, 2018 - Elsevier
Herein, we report the design and synthesis of two metal-free organic sensitizers (MR-5 & MR-6) with a D-π-A-π-A architecture based on a trimethoxy benzene donor core carrying two …
Number of citations: 31 www.sciencedirect.com

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